

Application Notes and Protocols for AZ7550 Hydrochloride In-Vivo Experiments

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Compound of Interest

Compound Name: AZ7550 hydrochloride

Cat. No.: B2772567

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Introduction

AZ7550 is a pharmacologically active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It plays a significant role in the overall therapeutic effect of Osimertinib. These application notes provide a comprehensive overview and detailed protocols for conducting in-vivo experiments to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of directly administered **AZ7550 hydrochloride**.

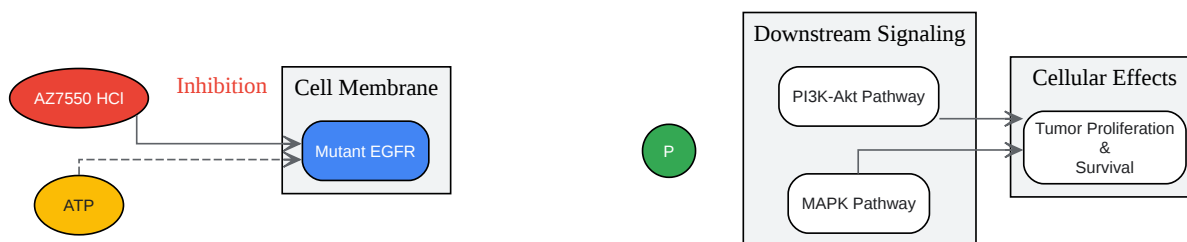
Mechanism of Action

AZ7550 exhibits a dual inhibitory mechanism. Primarily, it functions as a potent and selective inhibitor of mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2][3] This targeted inhibition blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[3] Additionally, AZ7550 is an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 μ M.[1][4]

Signaling Pathway

The primary signaling pathway affected by AZ7550 is the EGFR signaling cascade. Upon binding to mutant EGFR, AZ7550 prevents ATP binding, thereby inhibiting receptor

autophosphorylation and the subsequent activation of downstream pro-survival pathways.



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Caption: EGFR Signaling Pathway Inhibition by **AZ7550 Hydrochloride**.

Quantitative Data Summary

The following tables summarize key quantitative data for AZ7550, primarily derived from studies of its parent compound, Osimertinib.

Table 1: In-Vitro Potency of AZ7550[4]

Cell Line	EGFR Status	IC50 (nM)	GI50 (nM)
H1975	Double Mutant (DM)	45	19
PC9	Activating Mutant (AM)	26	15
LoVo	Wild Type (WT)	786	-
Calu3	Wild Type (WT)	-	537

Table 2: In-Vivo Pharmacokinetic Parameters in SCID Mice (following oral administration of Osimertinib)[5]

Osimertinib Dose	Analyte	Tissue	AUC (0-t) (μmol·h/L)	Tissue:Plasma Ratio
5 mg/kg	AZ7550	Plasma	0.94	-
Tumor	1.8	2.0		
Brain	BQL	-		
25 mg/kg	AZ7550	Plasma	7.9	-
Tumor	5.0	0.63		
Brain	0.8	0.1		

BQL: Below Quantifiable Limit

Table 3: Human Pharmacokinetic Parameters (following oral administration of Osimertinib)[6]

Analyte	Median AUC (0-24h) at Steady State (ng/mL·h)
Osimertinib	4278
AZ5104	414
AZ7550	367

Detailed Experimental Protocols

Protocol 1: In-Vivo Efficacy Study in Xenograft Mouse Model

This protocol outlines a typical efficacy study using a non-small cell lung cancer (NSCLC) xenograft model.

1. Animal Model:

- Species: Severe Combined Immunodeficient (SCID) mice or Nude mice, female, 6-8 weeks old.

- Tumor Model: Subcutaneous implantation of H1975 (EGFR L858R/T790M mutant) NSCLC cells.
 - Inject 5×10^6 H1975 cells in 100 μ L of a 1:1 mixture of Matrigel and serum-free medium into the right flank of each mouse.
 - Monitor tumor growth regularly. Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups.

2. Drug Formulation and Administration:

- Formulation: Prepare **AZ7550 hydrochloride** in a suitable vehicle (e.g., 0.5% Hydroxypropyl Methylcellulose + 0.1% Tween 80 in deionized water). Sonication may be required for complete dissolution.
- Dosing: Based on pharmacokinetic data from Osimertinib studies, where AZ7550 represents ~10% of the parent compound's exposure, initial dose-ranging studies are critical.^{[2][3]} A suggested starting dose for direct administration could be in the range of 2.5-10 mg/kg, administered orally (p.o.) once daily.
- Groups:
 - Group 1: Vehicle control (p.o., daily)
 - Group 2: AZ7550 HCl (e.g., 2.5 mg/kg, p.o., daily)
 - Group 3: AZ7550 HCl (e.g., 5 mg/kg, p.o., daily)
 - Group 4: AZ7550 HCl (e.g., 10 mg/kg, p.o., daily)
 - (Optional) Group 5: Positive control (e.g., Osimertinib at 5 mg/kg, p.o., daily)

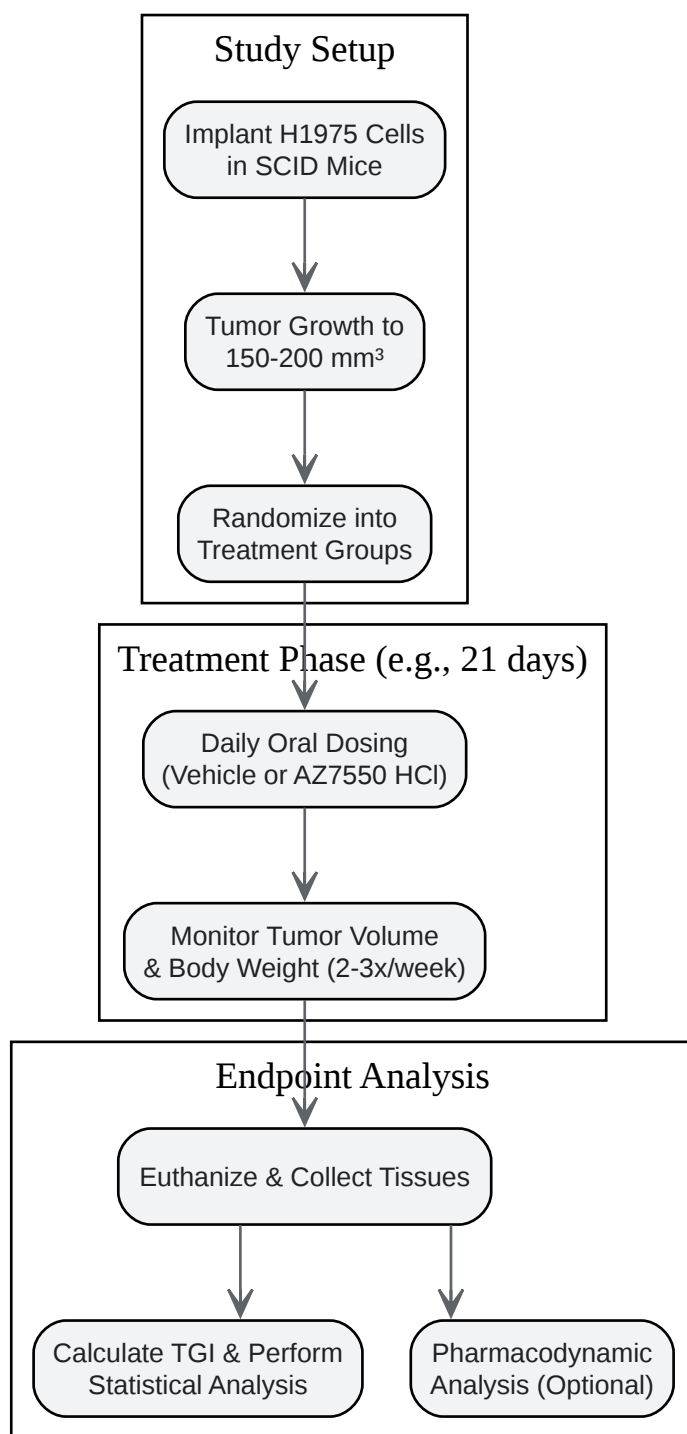
3. Monitoring and Endpoints:

- Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). At termination, collect tumors and tissues for further analysis.

4. Data Analysis:

- Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
- Perform statistical analysis (e.g., ANOVA) to determine the significance of anti-tumor effects.



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Caption: In-Vivo Efficacy Study Experimental Workflow.

Protocol 2: Pharmacokinetic (PK) Study

This protocol describes how to assess the pharmacokinetic profile of **AZ7550 hydrochloride**.

1. Animal Model:

- Species: Male Sprague-Dawley rats or SCID mice.
- Grouping: Assign animals to groups for different time points of blood collection.

2. Drug Administration:

- Dose: Administer a single dose of **AZ7550 hydrochloride**. A dose of 5 mg/kg (p.o. or i.v.) can be used as a starting point.
- Route: Oral (p.o.) gavage and intravenous (i.v.) injection to determine oral bioavailability.

3. Sample Collection:

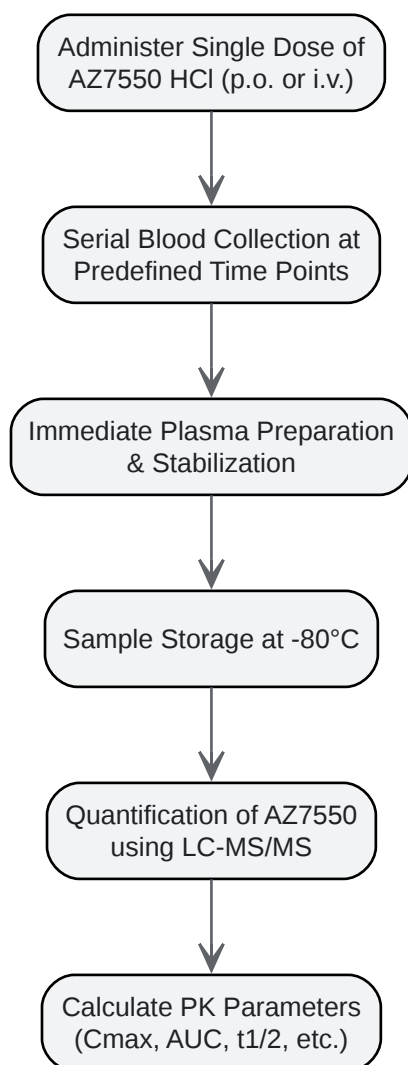
- Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Plasma Preparation: Immediately process blood to obtain plasma by centrifugation. Due to the reported instability of Osimertinib and its metabolites in plasma at room temperature, it is crucial to process samples quickly and store them at -80°C.[7][8] The addition of acetonitrile to plasma samples can help stabilize the compound.[7]

4. Bioanalysis:

- Method: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify AZ7550 concentrations in plasma.[8]
- Parameters:
 - Use a stable isotope-labeled internal standard (e.g., [¹³C₂H₃]-AZ7550) for accurate quantification.[8]
 - Optimize MRM transitions for AZ7550 and the internal standard.

5. Data Analysis:

- Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
 - C_{max} (Maximum plasma concentration)
 - T_{max} (Time to reach C_{max})
 - AUC (Area under the concentration-time curve)
 - t_{1/2} (Half-life)
 - CL (Clearance)
 - V_d (Volume of distribution)
 - F% (Oral bioavailability, if i.v. data is available)



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Caption: Pharmacokinetic Study Experimental Workflow.

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